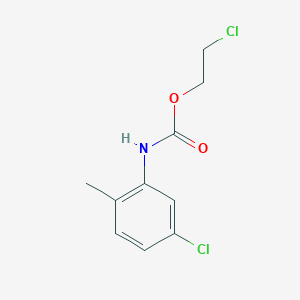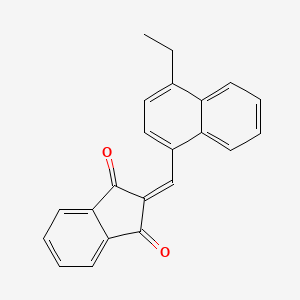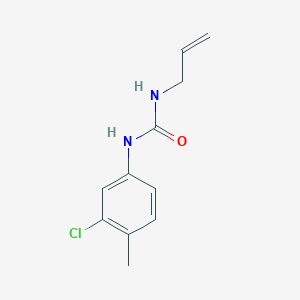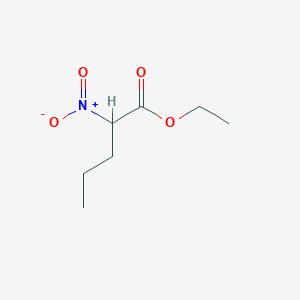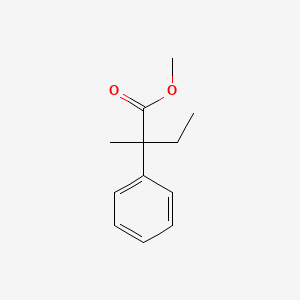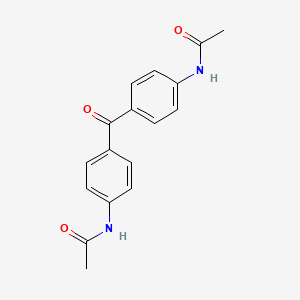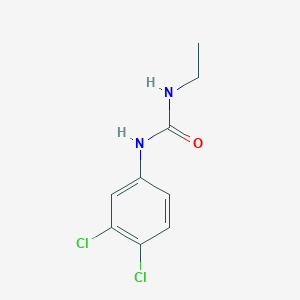
Urea, N-(3,4-dichlorophenyl)-N'-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a synthetic organic compound that belongs to the class of phenylureas. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,4-dichloroaniline+ethyl isocyanate→Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce ethyl-substituted amines.
Scientific Research Applications
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(3,4-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in its effectiveness and applications compared to similar compounds.
Conclusion
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important subject of study in scientific research and industrial applications.
Properties
CAS No. |
5006-82-6 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-2-12-9(14)13-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H2,12,13,14) |
InChI Key |
FTJWKYIMFVTWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


